4-Ethylphenol

Beschreibung

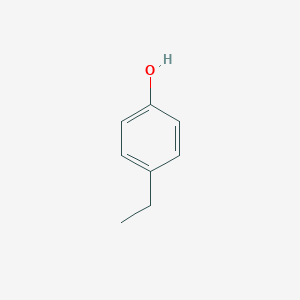

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOZKJGKXYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152399-67-2, 19277-91-9 (hydrochloride salt) | |

| Record name | Poly(p-ethylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021977 | |

| Record name | 4-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |

| Record name | Phenol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

104 °C, 219 °F (104 °C) (Open Cup) | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Ethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011 @ 20 °C | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |

CAS No. |

123-07-9, 29471-88-3 | |

| Record name | 4-Ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3(or 4)-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029471883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3(or 4)-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGG7E6G0ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical and physical properties of 4-Ethylphenol

An In-depth Technical Guide to 4-Ethylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-EP), also known as p-ethylphenol, is an organic compound with the chemical formula C₂H₅C₆H₄OH.[1] It is a member of the phenol class, characterized by a hydroxyl group bonded to a benzene ring, with an ethyl substituent at the para (4) position.[2] this compound presents as a white to yellowish crystalline solid with a distinctive woody, phenolic, and somewhat sweet odor.[2][3] This compound is of significant interest across various scientific disciplines. It occurs naturally in some foods and beverages and is notably produced by the yeast Brettanomyces in wine and beer, where it can contribute to the aroma profile.[1][4] In the pharmaceutical and chemical industries, this compound serves as a versatile intermediate for the synthesis of various compounds, including antioxidants, dyes, and active pharmaceutical ingredients such as 5-HT1A receptor agonists and proteasome inhibitors.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and relevant biochemical pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in synthesis, formulation, and quality control.

General and Physical Properties

The key identifiers and physicochemical properties of this compound are compiled in the tables below for easy reference.

Table 1: General Properties of this compound | Property | Value | Reference | | :--- | :--- | :--- | | IUPAC Name | this compound |[5] | | Synonyms | p-Ethylphenol, 1-Hydroxy-4-ethylbenzene |[3][6] | | CAS Number | 123-07-9 |[6] | | Molecular Formula | C₈H₁₀O |[6] | | Molecular Weight | 122.16 g/mol |[5][6] | | Appearance | White to yellow or brownish crystalline solid.[2][3][7] | | Odor | Woody, phenolic, medicinal, smoky.[2][3] | | InChI Key | HXDOZKJGKXYMEW-UHFFFAOYSA-N |[3] | | SMILES | CCC1=CC=C(C=C1)O |[5] |

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 40-46 °C | [6][7] | |

| Boiling Point | 218-219 °C | at 760 mmHg | [6][7] |

| Density | 1.011 g/cm³ | at 20 °C | [2][5] |

| Vapor Pressure | 0.083 - 0.13 mmHg | at 25 °C / 20 °C | [6][7] |

| Vapor Density | 4.2 | (Air = 1) | [6][7] |

| Flash Point | 100 °C (212 °F) | Closed Cup | [2][6] |

| pKa | 10.0 | at 25 °C | [2][5] |

| LogP (o/w) | 2.58 | [5][7] |

| Refractive Index | 1.5239 - 1.5330 | at 25 °C |[2][5] |

Solubility

This compound exhibits limited solubility in water but is readily soluble in many organic solvents.[8]

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 2,346 - 4,900 mg/L | 25 °C | [7][9] |

| Ethanol | Soluble | [2] | |

| Ether | Soluble | [2] | |

| Acetone | Soluble | [2] | |

| Benzene | Soluble | [2] |

| Carbon Disulfide | Soluble | |[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 4: Key Spectroscopic Data for this compound

| Technique | Solvent | Key Peaks / Shifts (ppm or cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, -OH), 2.55 (q, 2H), 1.18 (t, 3H) | [10] |

| ¹³C NMR | CDCl₃ | δ 153.05, 136.76, 128.98, 115.39, 27.98, 15.78 | [5] |

| IR Spectrum | Conforms to structure | [11] |

| Mass Spectrum | 75 eV | m/z 122 (M+), 107 (base peak) |[12] |

Chemical Synthesis and Reactivity

Industrial Synthesis

Industrially, this compound is commonly produced via the sulfonation of ethylbenzene, followed by alkali fusion of the resulting 4-ethylbenzenesulfonic acid.[2][3] This kinetically controlled process favors the formation of the para-isomer.

Laboratory Synthesis

In a laboratory setting, this compound can be prepared through various methods, including the catalytic reaction between phenol and ethylene or ethanol.[2] Another route involves the reduction of 1-(4-hydroxyphenyl)ethanone using reagents like hydrazine hydrate (N₂H₄·H₂O) in the presence of a base such as potassium hydroxide (KOH).[8]

Chemical Reactivity

This compound is a stable compound but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3][8] The hydroxyl group can undergo typical phenol reactions, such as etherification. For example, it reacts with dimethyl sulfate to form 4-ethyl-anisole.[8] It also serves as a precursor for the production of 4-vinylphenol.[4]

Biological Significance and Toxicology

Natural Occurrence and Biosynthesis

This compound is a well-known volatile phenol produced by the yeast Brettanomyces, particularly in red wines, where it contributes to aromas often described as "barnyard" or "medicinal" at concentrations above its sensory threshold (approx. 140 µg/L).[1] The biosynthesis proceeds in two steps from p-coumaric acid, a common phenolic acid found in grape must.

Role in Drug Discovery

As a chemical intermediate, this compound is a valuable building block in drug development. It has been utilized in the synthesis of 5-HT1A receptor agonists, which have potential applications as antinociceptive agents, and in the preparation of potent proteasome inhibitors.[4]

Toxicology and Safety

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[13] Ingestion or significant exposure can lead to respiratory distress, cardiovascular collapse, and potential injury to the liver, lungs, and central nervous system.[2] Standard personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[6][13]

Experimental Protocols

The following sections provide generalized protocols for the characterization and purification of this compound.

Protocol 1: Purification by Steam Distillation and Extraction

This protocol is adapted from standard purification methods for phenols to remove non-acidic impurities.[2]

Methodology:

-

Dissolve one molar equivalent of crude this compound in a 10% aqueous solution of sodium hydroxide (1.75 molar equivalents).

-

Heat the solution to boiling and pass steam through it to volatilize and remove any non-acidic impurities.

-

Cool the remaining solution and acidify it with 30% (v/v) sulfuric acid to precipitate the free this compound.

-

Extract the phenol into diethyl ether.

-

Wash the ether extract with water to remove residual acid and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Evaporate the diethyl ether under reduced pressure to yield the purified this compound.

-

For highest purity, the resulting solid can be further purified by vacuum distillation.

Protocol 2: Analysis by ¹H NMR Spectroscopy

This protocol outlines the preparation of a sample for analysis by ¹H NMR.

Methodology:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean vial.[12]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).[10][12]

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

General Workflow for Analysis

The logical flow for the purification and subsequent characterization of synthesized or extracted this compound is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 123-07-9 [m.chemicalbook.com]

- 3. This compound | 123-07-9 [chemicalbook.com]

- 4. This compound | 123-07-9 [chemicalbook.com]

- 5. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 123-07-9 [sigmaaldrich.com]

- 7. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound(123-07-9) 1H NMR spectrum [chemicalbook.com]

- 13. synerzine.com [synerzine.com]

An In-Depth Technical Guide to the Biosynthesis of 4-Ethylphenol from p-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microbial biosynthesis of 4-ethylphenol from p-coumaric acid. This pathway is of significant interest in various fields, from the food and beverage industry, where this compound is often considered a spoilage compound, to synthetic biology and bioremediation. This document details the core enzymatic steps, the key microorganisms involved, quantitative data on reaction kinetics and conversion efficiencies, detailed experimental protocols for analysis, and visual representations of the pathway and experimental workflows.

Introduction

This compound is a volatile phenolic compound produced by certain microorganisms through the decarboxylation and subsequent reduction of p-coumaric acid. This process is a two-step enzymatic cascade primarily associated with yeasts of the Brettanomyces (also known as Dekkera) genus and certain species of Lactobacillus bacteria.[1][2][3] The presence of this compound can significantly impact the sensory characteristics of fermented beverages like wine and beer, often imparting undesirable aromas described as "barnyard," "medicinal," or "smoky".[1][4] However, understanding and harnessing this biosynthetic pathway holds potential for applications in the production of fine chemicals and the bioremediation of environments containing hydroxycinnamic acids.

The Biosynthetic Pathway

The conversion of p-coumaric acid to this compound proceeds via a two-step enzymatic pathway involving a vinyl intermediate, 4-vinylphenol.

-

Decarboxylation: The first step is the decarboxylation of p-coumaric acid to 4-vinylphenol. This reaction is catalyzed by the enzyme p-coumaric acid decarboxylase (PDC) , also known as phenolic acid decarboxylase (PAD).[2][5] This enzyme specifically targets the carboxyl group of the acrylic acid side chain of p-coumaric acid.

-

Reduction: The second step involves the reduction of the vinyl group of 4-vinylphenol to an ethyl group, yielding this compound. This reaction is catalyzed by the enzyme vinylphenol reductase (VPR) .[1][6][7] This enzyme is notably found in Brettanomyces and some Lactobacillus species, and its activity is a key determinant in the production of this compound.[2]

dot

Caption: The two-step enzymatic conversion of p-coumaric acid to this compound.

Key Microorganisms

The biosynthesis of this compound from p-coumaric acid is predominantly carried out by the following microorganisms:

-

Brettanomyces/Dekkera : These yeasts, particularly Brettanomyces bruxellensis, are well-known for their ability to produce significant amounts of this compound in wine and other fermented beverages.[1][3][8] They possess both PDC and VPR enzymes.

-

Lactobacillus : Certain species of lactic acid bacteria, such as Lactobacillus plantarum, are also capable of this conversion.[2][5] They have been identified as contributors to this compound production in environments like swine waste lagoons.[9]

Quantitative Data

The efficiency of the this compound biosynthesis pathway is influenced by various factors, including the microbial strain, substrate concentration, and environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetics

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| p-Coumaric Acid Decarboxylase (PDC) | Lactobacillus plantarum | p-Coumaric Acid | 1.4 | ~766 (µmol/min/mg) | 5.5-6.0 | 30 | [10] |

| Vinylphenol Reductase (VPR) | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | 5.0-6.0 | 30 | [1][6][11] |

Note: 1 U = 1 µmol of substrate converted per minute.

Table 2: Conversion of p-Coumaric Acid to this compound

| Microorganism | Medium/Condition | Initial p-Coumaric Acid (mM) | This compound Yield/Conversion | Reference |

| Brettanomyces bruxellensis | Synthetic Medium (Glucose) | Not specified | ~90% conversion rate | [3][12] |

| Brettanomyces bruxellensis | Synthetic Medium (Ethanol) | Not specified | ~80% conversion rate | [12] |

| Brettanomyces bruxellensis | Model Wine | 0.10 | Specific growth rate: 0.0134 h-1 | [13] |

| Brettanomyces bruxellensis | Model Wine | 1.00 | Specific growth rate: 0.0142 h-1 | [13] |

| Dekkera bruxellensis strains | Sugarcane Juice & Molasses | Not specified | Molar conversion rates varied between strains | [14] |

| Lactobacillus sp. pep8 | Tryptone-Yeast Extract Broth | 10 | This compound produced | [9] |

Experimental Protocols

Microbial Culture and Substrate Conversion

This protocol outlines a general procedure for studying the conversion of p-coumaric acid to this compound by a microbial culture.

dot

Caption: A generalized workflow for studying microbial conversion of p-coumaric acid.

Methodology:

-

Microbial Culture:

-

Prepare the appropriate growth medium for the selected microorganism (e.g., YPD for Brettanomyces, MRS for Lactobacillus).

-

Inoculate the medium with a fresh culture of the microorganism.

-

Incubate under optimal conditions (e.g., temperature, shaking) to allow for cell growth.

-

-

Substrate Addition:

-

Prepare a sterile stock solution of p-coumaric acid.

-

Once the microbial culture has reached the desired growth phase (e.g., mid-exponential), add the p-coumaric acid stock solution to the desired final concentration.

-

-

Sampling and Extraction:

-

Collect aliquots of the culture at regular time intervals.

-

Centrifuge the samples to separate the cells from the supernatant.

-

Extract the phenolic compounds from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

HPLC Analysis of Phenolic Compounds

This protocol provides a general method for the quantification of p-coumaric acid, 4-vinylphenol, and this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to ensure proper ionization of the phenolic compounds.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection Wavelength: Monitoring at multiple wavelengths is recommended to optimize the detection of each compound (e.g., 280 nm for general phenolics, and specific wavelengths for p-coumaric acid and its derivatives).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of p-coumaric acid, 4-vinylphenol, and this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound, plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Quantification: Identify the peaks corresponding to p-coumaric acid, 4-vinylphenol, and this compound based on their retention times compared to the standards. Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curves.

Enzyme Assays

5.3.1. p-Coumaric Acid Decarboxylase (PDC) Assay:

This assay measures the activity of PDC by monitoring the decrease in p-coumaric acid or the formation of 4-vinylphenol.

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.0), the enzyme extract (cell-free extract or purified enzyme), and p-coumaric acid.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

Analyze the reaction mixture by HPLC to quantify the remaining p-coumaric acid and the produced 4-vinylphenol.

-

Calculate the enzyme activity based on the rate of substrate consumption or product formation.

5.3.2. Vinylphenol Reductase (VPR) Assay:

This assay measures the activity of VPR by monitoring the conversion of 4-vinylphenol to this compound. The enzyme is NADH-dependent.[1][6]

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 5.0-6.0), the enzyme extract, 4-vinylphenol, and NADH.[1]

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction at different time intervals.

-

Analyze the samples by HPLC to quantify the formation of this compound.

-

Calculate the enzyme activity based on the rate of this compound production.

Logical Relationships and Experimental Design

The study of this compound biosynthesis involves a logical progression of experiments to understand the pathway and the factors that influence it.

dot

Caption: A logical framework for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound from p-coumaric acid is a well-defined two-step enzymatic pathway primarily mediated by Brettanomyces yeasts and some Lactobacillus species. Understanding the kinetics of the involved enzymes, p-coumaric acid decarboxylase and vinylphenol reductase, as well as the influence of various environmental and nutritional factors, is crucial for both controlling its production in fermented products and for harnessing this pathway for biotechnological applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this area. Further research into the genetic regulation of this pathway and the discovery of novel microbial sources or engineered strains could open new avenues for the efficient and sustainable production of this compound and other valuable phenolic compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 4. This compound, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinylphenol reductase - Wikipedia [en.wikipedia.org]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. ives-openscience.eu [ives-openscience.eu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of 4-Ethylphenol in Plants and Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP) is a volatile phenolic compound of significant interest across various scientific disciplines, from food and beverage science to chemical ecology and drug development. Its presence can dramatically influence the sensory characteristics of products such as wine and beer, and it has been identified as a bioactive compound with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a detailed focus on its biosynthesis in both microorganisms and plants, the analytical methods for its quantification, and its ecological significance.

Biosynthesis of this compound in Microorganisms

The production of this compound is most extensively documented in various species of yeasts and bacteria. The primary precursor for its biosynthesis is p-coumaric acid, a hydroxycinnamic acid commonly found in plant cell walls. The transformation of p-coumaric acid to this compound is a two-step enzymatic process.

First, p-coumaric acid is decarboxylated to 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate decarboxylase. Subsequently, 4-vinylphenol is reduced to this compound by the enzyme vinyl phenol reductase[1].

Key Microorganisms Involved:

-

Brettanomyces/Dekkera : These yeasts, particularly Brettanomyces bruxellensis, are notorious in the winemaking and brewing industries for their ability to produce significant amounts of this compound[1][2]. This production is often associated with undesirable "Brett" off-flavors described as "barnyard," "medicinal," or "smoky"[3].

-

Lactobacillus plantarum : This lactic acid bacterium, commonly found in a variety of fermented foods, is also capable of producing this compound from p-coumaric acid[4]. The enzyme responsible for the reduction of 4-vinylphenol in L. plantarum has been identified as a vinylphenol reductase designated VprA[5][6].

-

Pichia guilliermondii : Certain strains of this yeast have been shown to produce high levels of this compound in grape juices, particularly before the onset of alcoholic fermentation by Saccharomyces cerevisiae[7][8][9][10][11].

dot

References

- 1. 4-Vinylphenol - Wikipedia [en.wikipedia.org]

- 2. Vinylphenol reductase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea [mdpi.com]

- 9. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

4-Ethylphenol in Wine: A Technical Guide to Olfactory and Sensory Thresholds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory and sensory thresholds of 4-Ethylphenol (4-EP) in wine. This compound is a volatile phenolic compound primarily produced by the yeast Brettanomyces, and it is a significant contributor to the aroma profile of many red wines. At certain concentrations, it can be responsible for undesirable aromas often described as "barnyard," "medicinal," or "Band-Aid." Understanding its sensory threshold is critical for wine quality control and for research into aroma perception.

Quantitative Data on Sensory Thresholds of this compound in Wine

The sensory threshold of this compound in wine is not a single, fixed value but rather a range that is influenced by the wine matrix, the presence of other aromatic compounds, and the individual sensitivity of the taster. Below is a summary of reported sensory thresholds from various studies.

| Threshold Type | Concentration (µg/L) | Wine Matrix/Context | Reference |

| General "Brettanomyces" Character | 300 - 600 | General | [1][2][3] |

| Perception Threshold | 605 | French Cabernet Sauvignon | [4] |

| Perception Threshold | 368 | Australian Cabernet Sauvignon | [4] |

| Perception Threshold | 425 | "Green" Cabernet Sauvignon | [4] |

| Perception Threshold | 569 | Heavily Oaked Cabernet Sauvignon | [4] |

| Classification Threshold (Lower) | 245 | For classifying as "non-Brett" | [5][6][7] |

| Classification Threshold (Upper) | 968 | For classifying as "Brett character" | [5][6][7] |

| General Threshold | 600 | Not specified | |

| Negative Impact Threshold | 425 | General | |

| Combined Threshold with 4-EG | 369 (4-EP) + 37 (4-EG) | French Bordeaux Cabernet Sauvignon | [4] |

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds for compounds like 4-EP in wine is typically conducted using standardized sensory analysis methodologies. The most common methods are the American Society for Testing and Materials (ASTM) E679 standard, which often employs the three-alternative forced-choice (3-AFC) method, and the triangle test.

Three-Alternative Forced-Choice (3-AFC) Method (based on ISO 13301)

This method is a robust technique for determining detection thresholds.

1. Panelist Selection and Training:

-

A panel of 20-30 individuals is typically recruited.

-

Panelists are screened for their sensory acuity and ability to detect and describe the target aroma.

-

Training sessions are conducted to familiarize panelists with the aroma of 4-EP in a neutral wine base.

2. Sample Preparation:

-

A base wine, preferably one that is neutral in aroma and has been treated to remove any existing 4-EP, is used.

-

A stock solution of 4-EP is prepared in ethanol.

-

A series of ascending concentrations of 4-EP is prepared in the base wine. The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3). The range should bracket the expected threshold.

3. Experimental Procedure:

-

Panelists are presented with three samples in a single trial: two are identical blanks (base wine), and one contains a specific concentration of 4-EP.

-

The position of the "odd" sample is randomized across trials.

-

Panelists are asked to identify the sample that is different from the other two.

-

A series of trials with increasing concentrations of 4-EP is presented to each panelist.

-

Panelists are required to rinse with water between trials to minimize sensory fatigue.

4. Data Analysis:

-

The number of correct identifications at each concentration level is recorded for each panelist.

-

The individual threshold is typically defined as the concentration at which the panelist has a 50% probability of correctly identifying the odd sample above the chance level (which is 1/3 for a 3-AFC test).

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Triangle Test

The triangle test is another common method used to determine if a sensory difference exists between two samples.

1. Panelist Selection and Training:

-

Similar to the 3-AFC method, a trained panel is required.

2. Sample Preparation:

-

Two sets of samples are prepared: a control (base wine) and a test sample (base wine with a specific concentration of 4-EP).

3. Experimental Procedure:

-

Each panelist receives three coded samples. Two samples are from one set (e.g., control), and one is from the other set (e.g., test).

-

The order of presentation of the three samples is randomized.

-

Panelists are asked to identify the "odd" sample.

4. Data Analysis:

-

The number of correct identifications is tallied.

-

Statistical tables (based on the binomial distribution) are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (33.3%).

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for determining the sensory threshold of this compound in wine using the 3-AFC method.

Olfactory Signaling Pathway for Phenolic Compounds

The perception of volatile compounds like this compound begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for 4-EP has not been definitively identified, a recent study has elucidated the interaction of a similar compound, 4-methylphenol, with the human olfactory receptor hOR9Q2.[8] The general signaling cascade is well-established.

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, which activates a coupled G-protein (typically Golf). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

Disclaimer: The specific olfactory receptor for this compound has not been definitively identified in the provided search results. The signaling pathway depicted is a generalized model for odorant perception mediated by G-protein coupled receptors.

References

- 1. mendelnet.cz [mendelnet.cz]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. ETS Labs [etslabs.com]

- 4. awri.com.au [awri.com.au]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [PDF] Statistical Evaluation of this compound and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Semantic Scholar [semanticscholar.org]

- 8. Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol [mdpi.com]

Antimicrobial and Antifungal Potential of 4-Ethylphenol Against Plant Pathogens: A Technical Guide

Executive Summary: The increasing demand for sustainable agricultural practices has intensified the search for effective, eco-friendly alternatives to synthetic fungicides. 4-Ethylphenol, a volatile organic compound (VOC) produced by plants such as disease-resistant soybeans in response to pathogenic attacks, has emerged as a promising botanical agrochemical.[1][2] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound against a range of economically significant plant pathogens. It details the compound's broad-spectrum efficacy, mechanism of action, and the experimental protocols used to validate its potential. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to support researchers, scientists, and drug development professionals in this field.

Introduction: The Rise of Plant-Derived Fungicides

Plant diseases caused by pathogenic oomycetes and fungi pose a significant threat to global food security, leading to substantial economic losses.[2][3] The extensive use of conventional synthetic fungicides has raised concerns regarding environmental sustainability and the development of pathogen resistance.[4] Consequently, natural products derived from plants, which form a crucial part of their innate defense systems, are being explored as novel sources for environmentally friendly agrochemicals.[4][5]

This compound is a phenolic VOC identified in soybean plants during incompatible interactions with the pathogen Phytophthora sojae.[1][6] This compound demonstrates potent, broad-spectrum antimicrobial and antifungal activity, positioning it as a viable candidate for the development of new biological control agents.[2][6]

Broad-Spectrum Activity of this compound

Research has demonstrated that this compound exhibits significant inhibitory effects against a variety of destructive plant pathogens. Its activity is not limited to a single class of microorganisms, indicating its potential as a universal, broad-spectrum fungicide for soil and plant applications.[1][6]

Key Targeted Pathogens Include:

-

Oomycetes:

-

Soil-Borne Fungi:

Quantitative Efficacy Data

The antifungal and antimicrobial effects of this compound have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.

Table 3.1: In Vitro Mycelial Growth Inhibition of Phytophthora spp. after 5 Days

| Pathogen | This compound Concentration | Average Colony Diameter (mm) | Inhibition Rate (%) |

|---|---|---|---|

| P. nicotianae | 0.4 mmol (57.66 mg/L) | 20.52 | 57.73%[6] |

| P. sojae | 0.6 mmol (86.48 mg/L) | 20.50 | 54.14%[4][6] |

| P. sojae & P. nicotianae | 1.0 mmol (144.14 mg/L) | No colony formation | 100%[4][6] |

Table 3.2: Minimum Inhibitory Concentrations for Sporulation and Germination

| Pathogen | Process | Concentration for Significant Inhibition | Concentration for Complete Inhibition |

|---|---|---|---|

| P. sojae | Sporangium Formation | 0.2 mmol[4][6] | 1.0 mmol[4][6] |

| P. nicotianae | Sporangium Formation | 0.4 mmol[4][6] | 0.8 mmol[4][6] |

| P. sojae | Zoospore Germination | 0.4 mmol[4][6] | 0.8 mmol[4][6] |

| P. nicotianae | Zoospore Germination | 0.6 mmol[4][6] | 1.0 mmol[4][6] |

Table 3.3: In Vivo Disease Control Efficacy in Pot Experiments

| Host Plant | Pathogen | This compound Application | Control Effect |

|---|---|---|---|

| Soybean | P. sojae | 20 mg a.i./plant (mixed with soil) | 100% (healthy plants)[4] |

| Tobacco | P. nicotianae | 25 mg a.i./plant (mixed with soil) | Plants grew healthily, dose-dependent decrease in disease index.[4] |

Mechanism of Action: Cell Membrane Disruption

The primary mechanism behind the potent antimicrobial action of this compound is the destruction of the pathogen's cell membrane.[1][2][6] This direct physical action leads to a cascade of detrimental effects, ultimately inhibiting growth and causing cell death.

Key Mechanistic Events:

-

Mycelial Malformation: Treatment with this compound causes observable changes in the morphology of pathogen hyphae.[6]

-

Increased Membrane Permeability: The compound disrupts the integrity of the plasma membrane.[4][6]

-

Cytoplasmic Leakage: This disruption results in significant leakage of essential intracellular components, such as DNA and proteins, from the mycelia.[1][6] The rate of leakage increases with higher concentrations of this compound and longer exposure times.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound.

Protocol: Mycelial Growth Inhibition Assay (Agar Dilution Method)

-

Medium Preparation: Prepare V8 juice agar (200 mL V8 juice, 800 mL distilled water, 3 g CaCO₃, 15 g agar) and autoclave.

-

Compound Incorporation: Cool the autoclaved medium to approximately 50-55°C. Add stock solutions of this compound (dissolved in a suitable solvent like ethanol) to achieve the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mmol). A control plate should be prepared with the solvent alone.

-

Plating: Pour approximately 20 mL of the medium into sterile 90 mm Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing pathogen culture, in the center of each plate.

-

Incubation: Incubate the plates in the dark at 25°C for 5-7 days, or until the mycelium in the control plate has reached the edge.

-

Data Collection: Measure the colony diameter in two perpendicular directions. Calculate the percentage of inhibition relative to the solvent control. Each treatment should be repeated at least three times.[1][7]

Protocol: Cellular Leakage Assay (DNA and Protein)

-

Mycelia Preparation: Grow the pathogen in a liquid medium (e.g., Potato Dextrose Broth) for 3-5 days. Harvest the mycelia by filtration, wash with sterile distilled water, and gently dry.

-

Treatment: Resuspend a known weight of fresh mycelia (e.g., 0.5 g) in a fixed volume of sterile distilled water or buffer containing various concentrations of this compound. A control group should contain no this compound.

-

Incubation: Incubate the suspensions at 25°C on a shaker.

-

Sample Collection: At regular time intervals (e.g., 0, 2, 4, 6, 8 hours), collect aliquots from the supernatant after centrifuging to pellet the mycelia.

-

Quantification: Measure the concentration of DNA and proteins in the supernatant using a spectrophotometer (e.g., at 260 nm for DNA) or standard protein quantification assays (e.g., Bradford assay).[6]

-

Analysis: Plot the concentration of leaked materials against time for each this compound concentration to determine the effect on membrane integrity.

Protocol: Zoospore Germination Assay

-

Zoospore Production: Induce sporangia formation and zoospore release from a mature pathogen culture using standard protocols (e.g., repeated washing with sterile water).

-

Concentration Adjustment: Adjust the concentration of the zoospore suspension to a standard density (e.g., 1 x 10⁵ zoospores/mL) using a hemocytometer.

-

Assay Preparation: Spread a small volume (e.g., 100 µL) of the zoospore suspension onto 1% water agar plates containing the desired concentrations of this compound.

-

Incubation: Incubate the plates at 25°C for 24 hours.

-

Microscopic Examination: Observe the plates under a microscope to determine the percentage of germinated zoospores. A zoospore is considered germinated if the germ tube is longer than the diameter of the zoospore.

-

Calculation: Count at least 100 zoospores per plate and calculate the germination inhibition rate compared to the control.[4][6]

Potential Applications and Future Directions

The properties of this compound make it a highly attractive candidate for development as a commercial bio-fungicide.

-

Eco-Friendly Control Agent: As a naturally derived plant volatile, this compound offers a potentially more sustainable and environmentally benign alternative to synthetic chemicals.[4][6]

-

Broad-Spectrum Soil Fungicide: Its efficacy against a wide range of soil-borne pathogens suggests its utility in managing complex soil diseases that often involve multiple pathogens.[1][6]

-

Plant Growth Promotion: Studies have noted that low concentrations of this compound can have a positive effect on plant growth, indicating it may act as a biostimulant in addition to its protective role.[6][7] This dual function is a significant advantage for an agricultural product.

-

Adhesion and Infection Reduction: Beyond inhibiting growth, this compound has been shown to significantly reduce the ability of zoospores to adhere to and infect plant tissues, providing another layer of protection.[1][8]

Future research should focus on formulation development to enhance stability and efficacy in field conditions, understanding its long-term impact on soil microbial ecology, and exploring its full potential against a wider array of plant pathogens.

Conclusion

This compound stands out as a potent, plant-derived compound with significant antimicrobial and antifungal activity against major plant pathogens. Its mechanism of action, centered on the rapid destruction of the cell membrane, makes it an effective control agent. Supported by robust quantitative data and detailed experimental validation, this compound represents a promising lead for the development of the next generation of sustainable and effective bio-fungicides to support global agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4-Ethylphenol: A Volatile Organic Compound at the Core of Soybean's Defense Against Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and pathogens, volatile organic compounds (VOCs) have emerged as critical signaling molecules and direct defense agents. This guide delves into the role of 4-ethylphenol, a phenolic VOC identified as a key component in the defense mechanism of disease-resistant soybean (Glycine max) varieties. Notably, its production is induced in response to infection by the oomycete Phytophthora sojae, the causal agent of soybean root rot, a devastating disease with significant economic impact.[1][2][3] This document provides a comprehensive overview of the biosynthesis of this compound, its antifungal activity, proposed signaling pathways, and detailed experimental protocols for its study, serving as a valuable resource for researchers in plant pathology, chemical ecology, and the development of novel agrochemicals.

Biosynthesis of this compound in Soybeans

The production of this compound in plants is a two-step biochemical conversion originating from p-coumaric acid, a central intermediate in the phenylpropanoid pathway. The proposed biosynthetic pathway is as follows:

-

Decarboxylation: p-Coumaric acid undergoes decarboxylation to form 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate decarboxylase.

-

Reduction: Subsequently, 4-vinylphenol is reduced to this compound by the enzyme vinyl phenol reductase.

Antifungal Activity and Mechanism of Action

This compound exhibits potent antifungal activity against a broad spectrum of plant pathogens, with a particularly strong inhibitory effect on oomycetes like Phytophthora sojae and Phytophthora nicotianae.[1][2][3] Its efficacy extends to several soil-borne phytopathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and various Fusarium oxysporum species.[1][2][3]

The primary mechanism of action of this compound is the disruption of the pathogen's cell membrane integrity.[1][2][3] This leads to mycelial malformation and leakage of cytoplasmic contents, such as DNA and proteins, ultimately resulting in cell death.[2][3]

Quantitative Data on Antifungal Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound on various growth and developmental stages of Phytophthora species.

Table 1: Inhibition of Mycelial Growth of Phytophthora species by this compound

| Concentration of this compound | Mean Colony Diameter of P. sojae (mm) | Inhibition Rate (%) | Mean Colony Diameter of P. nicotianae (mm) | Inhibition Rate (%) |

| 0 mM (Control) | 85.0 ± 0.0 | 0 | 85.0 ± 0.0 | 0 |

| 0.2 mM | 65.3 ± 0.6 | 23.2 | 60.7 ± 0.6 | 28.6 |

| 0.4 mM | 45.0 ± 0.0 | 47.1 | 40.3 ± 0.6 | 52.6 |

| 0.6 mM | 20.7 ± 0.6 | 75.6 | 18.7 ± 0.6 | 78.0 |

| 0.8 mM | 5.0 ± 0.0 | 94.1 | 5.0 ± 0.0 | 94.1 |

| 1.0 mM | 5.0 ± 0.0 | 94.1 | 5.0 ± 0.0 | 94.1 |

Data adapted from Ge et al., 2021.

Table 2: Effect of this compound on Sporangium Formation and Zoospore Release of Phytophthora species

| Concentration of this compound | Sporangium Formation Inhibition Rate (%) - P. sojae | Zoospore Release Inhibition Rate (%) - P. sojae | Sporangium Formation Inhibition Rate (%) - P. nicotianae | Zoospore Release Inhibition Rate (%) - P. nicotianae |

| 0 mM (Control) | 0 | 0 | 0 | 0 |

| 0.2 mM | 25.4 | 30.1 | 28.9 | 35.2 |

| 0.4 mM | 48.2 | 55.7 | 53.6 | 60.1 |

| 0.6 mM | 70.1 | 78.9 | 75.4 | 82.3 |

| 0.8 mM | 90.3 | 95.6 | 93.2 | 98.7 |

| 1.0 mM | 100 | 100 | 100 | 100 |

Data adapted from Ge et al., 2021.

Proposed Signaling Pathway in Soybean Defense

While the precise signaling cascade initiated by this compound in soybean is yet to be fully elucidated, based on the known roles of phenolic compounds and VOCs in plant defense, a plausible pathway can be proposed. Upon pathogen infection, the induced biosynthesis and release of this compound may act as a signaling molecule, potentially triggering downstream defense responses through the activation of key plant defense hormone pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways. These pathways are known to regulate the expression of a wide array of defense-related genes, leading to systemic acquired resistance (SAR) and the production of other antimicrobial compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound as a VOC in soybeans.

Collection and Analysis of Volatile Organic Compounds (VOCs)

This protocol outlines the collection of VOCs from soybean plants using headspace solid-phase microextraction (HS-SPME) followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Soybean plants (disease-resistant and susceptible varieties)

-

Phytophthora sojae inoculum

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME manual holder

-

GC-MS system with a suitable column (e.g., DB-624 or equivalent)

-

Incubator or water bath

Procedure:

-

Plant Inoculation: Inoculate the roots of healthy soybean plants with a P. sojae zoospore suspension. Use mock-inoculated plants as a control.

-

Sample Preparation: After a designated incubation period (e.g., 24-48 hours), carefully excise the leaves or roots of the soybean plants and place a known weight (e.g., 0.5 g) into a 20 mL headspace vial.

-

Incubation: Seal the vials and incubate at a controlled temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to allow VOCs to accumulate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial by piercing the septum. Maintain the incubation temperature (e.g., 70°C) for a specific extraction time (e.g., 40 minutes).

-

GC-MS Analysis: Immediately after extraction, desorb the VOCs from the SPME fiber in the hot injection port of the GC-MS (e.g., 250°C for 5 minutes).

-

Chromatography: Program the GC oven temperature to separate the compounds. A typical program might be: hold at 40°C for 5 minutes, then ramp to 220°C at 6°C/min, and hold for 20 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 25-300) to obtain mass spectra of the eluting compounds.

-

Compound Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known standards.

In Vitro Antifungal Assays

This protocol describes the determination of the antifungal activity of this compound against Phytophthora sojae using a mycelial growth inhibition assay.

Materials:

-

Pure culture of Phytophthora sojae

-

V8 juice agar or another suitable growth medium

-

Sterile Petri dishes (90 mm)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

Sterile distilled water

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare V8 juice agar and autoclave. Cool to approximately 50-55°C.

-

Amended Media: Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mM). For the control, add an equivalent volume of the solvent. Pour the amended agar into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer, cut a 5 mm agar plug from the margin of an actively growing P. sojae culture and place it mycelial-side down in the center of each agar plate.

-

Incubation: Incubate the plates in the dark at 25°C.

-

Data Collection: Measure the colony diameter in two perpendicular directions daily for a set period (e.g., 5-7 days).

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] * 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

Pathogen Cell Membrane Integrity Assay (Electrolyte Leakage)

This protocol measures the leakage of electrolytes from Phytophthora sojae mycelia as an indicator of cell membrane damage caused by this compound.

Materials:

-

Liquid culture of Phytophthora sojae

-

This compound solution at various concentrations

-

Sterile distilled water

-

Conductivity meter

-

Shaking incubator

-

Sterile centrifuge tubes

Procedure:

-

Mycelia Preparation: Grow P. sojae in a liquid medium (e.g., V8 broth) in a shaking incubator. Harvest the mycelia by filtration and wash with sterile distilled water.

-

Treatment: Suspend a known weight of fresh mycelia in sterile distilled water containing different concentrations of this compound. Use sterile distilled water without this compound as a control.

-

Incubation: Incubate the suspensions at room temperature on a shaker.

-

Conductivity Measurement: At regular time intervals (e.g., 0, 2, 4, 6, 8 hours), measure the electrical conductivity of the supernatant using a conductivity meter.

-

Total Electrolyte Leakage: After the final time point, boil the samples for a set duration (e.g., 15 minutes) to induce complete cell lysis and release of all electrolytes. Cool to room temperature and measure the conductivity again. This represents 100% leakage.

-

Calculation: Calculate the percentage of electrolyte leakage at each time point using the following formula: Electrolyte Leakage (%) = (Conductivity at time X / Total Conductivity after boiling) * 100

Conclusion

This compound stands out as a significant volatile organic compound in the defense arsenal of disease-resistant soybeans. Its potent and broad-spectrum antifungal activity, coupled with its mode of action in disrupting pathogen cell membranes, makes it a promising candidate for the development of novel, eco-friendly botanical agrochemicals. Further research into its specific signaling pathways within the plant will not only enhance our understanding of plant-pathogen interactions but also open new avenues for engineering enhanced disease resistance in crops. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound in sustainable agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes [frontiersin.org]

The Toxicology Profile and Potential Health Effects of 4-Ethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenol (4-EP), a phenolic compound originating from both industrial processes and microbial metabolism, has garnered increasing attention within the scientific community. Its presence in the environment, its role as a significant flavor component in certain foods and beverages, and its emerging association with specific health effects necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, toxicokinetics, and the acute, sub-chronic, and developmental toxicity of this compound. It also delves into its genotoxic potential and explores the nascent research on its neurological effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and safety assessment, consolidating key data into accessible formats and outlining the experimental methodologies employed in its toxicological evaluation.

Introduction

This compound (CAS No. 123-07-9), a substituted phenol, is a compound of interest due to its widespread presence and biological activity. It is used as an intermediate in the manufacturing of pharmaceuticals, dyes, and phenolic resins. Furthermore, it is a well-known metabolic byproduct of the yeast Brettanomyces, contributing a characteristic aroma to certain wines and beers. In recent years, research has begun to uncover its potential role as a neuromodulator, with studies suggesting a link between elevated levels of this compound and its metabolites with certain neurological conditions, making a detailed toxicological assessment imperative.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to predicting its environmental fate, absorption, and distribution within biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | Colorless to white crystalline solid, may turn yellow upon exposure to light. | [2] |

| Odor | Woody-phenolic, medicinal, somewhat sweet. | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | 218-219 °C | [2] |

| Flash Point | 100 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.58 | [3] |

| Vapor Pressure | 0.0372 mm Hg at 25 °C | [3] |

| pKa | 10.38 at 20 °C | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound, like other phenolic compounds, is characterized by relatively rapid absorption and metabolism. The primary route of exposure in the general population is likely oral, through diet.

Absorption: While specific quantitative data on the oral absorption rate of this compound is limited, phenolic compounds are generally well-absorbed from the gastrointestinal tract.

Distribution: Following absorption, this compound is distributed throughout the body. There is evidence to suggest that its metabolite, this compound sulfate (4-EPS), can cross the blood-brain barrier, which is a critical aspect of its potential neurotoxicity[4].

Metabolism: The metabolism of this compound is a key detoxification process. It primarily undergoes Phase II conjugation reactions in the liver. The two main metabolic pathways are sulfation, mediated by sulfotransferases (SULTs), and glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs)[4][5]. These reactions increase the water solubility of the compound, facilitating its excretion.